
2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminobenzamide and diethyl oxalate as starting materials. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
科学的研究の応用
2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: Quinoline derivatives have shown potential as enzyme inhibitors, making them useful in studying biological pathways and developing therapeutic agents.
Medicine: The compound and its derivatives are being investigated for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents.
作用機序
The mechanism of action of 2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid
- 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
特性
CAS番号 |
1082040-59-2 |
|---|---|
分子式 |
C11H7NO5 |
分子量 |
233.18 g/mol |
IUPAC名 |
2-oxo-1H-quinoline-6,8-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-8-2-1-5-3-6(10(14)15)4-7(11(16)17)9(5)12-8/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
InChIキー |
LWGJHJZIWONNKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



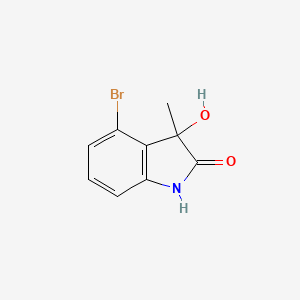
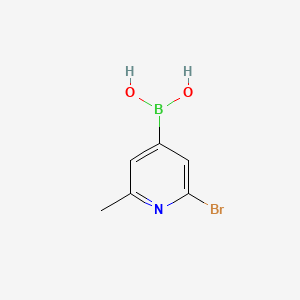
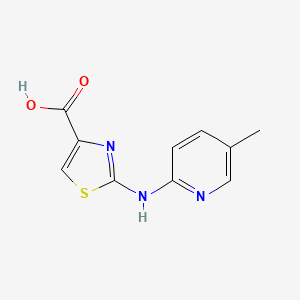

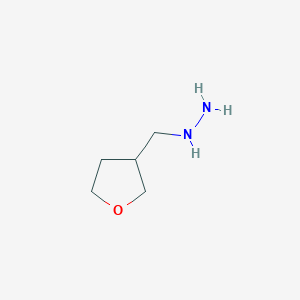
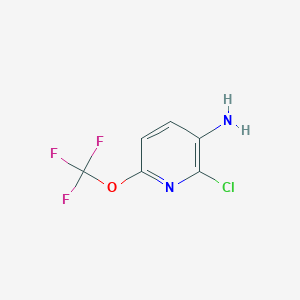
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
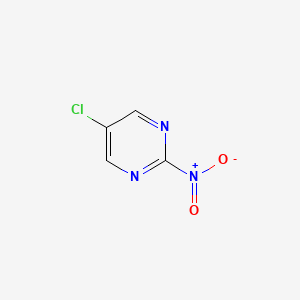
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758368.png)
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758370.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)
